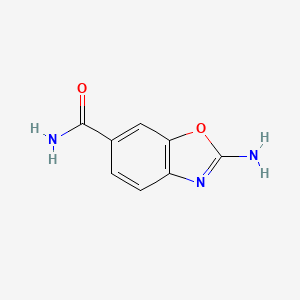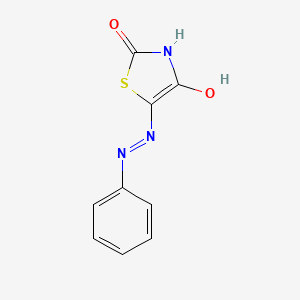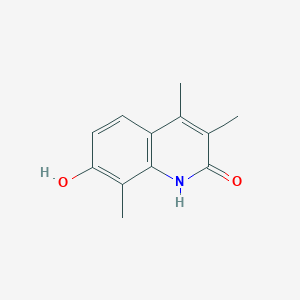
1-ethyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis process of related compounds often involves multiple steps, including the use of single-crystal X-ray diffraction techniques for structural analysis. For instance, the synthesis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate demonstrates the complexity and precision required in synthesizing such compounds, highlighting the importance of understanding crystal structures and the role of hydrogen bonds in the crystal packing of these compounds (Yeong et al., 2018).
Molecular Structure Analysis
The molecular and crystal structures are crucial for understanding the physical and chemical properties of a compound. Studies have shown the significance of the dihedral angle between different cycles in the molecule and how these structures interact in the crystal through hydrogen bonds (Askerov et al., 2019).
Chemical Reactions and Properties
Research into related compounds, such as 1-(2-Thienylalkyl)imidazole-2(3H)-thiones, reveals insights into their reactivity and potential as inhibitors, demonstrating the broad applicability of imidazole-thiones in various chemical reactions (McCarthy et al., 1990).
Physical Properties Analysis
The crystal packing, hydrogen bonding, and other interactions within the crystal structure play a significant role in determining the physical properties of these compounds. The analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, for instance, provides valuable information on how molecular interactions influence the physical characteristics of such compounds (Yeong et al., 2018).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : This compound and its derivatives are synthesized using various methods. For example, Sarıpınar et al. (2006) described the synthesis of functionalized derivatives, including imidazole types, and performed electronic and geometric structure calculations using the PM3 method (Sarıpınar et al., 2006).
Crystal Structures : Yeong et al. (2018) studied the crystal structure of a related compound, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, using X-ray diffraction (Yeong et al., 2018).
Pharmacological Potential
Inhibition of Enzymes : McCarthy et al. (1990) found that 1-(2-thienylalkyl)imidazole-2(3H)-thiones are potent competitive inhibitors of dopamine beta-hydroxylase, an enzyme involved in neurotransmitter synthesis (McCarthy et al., 1990).
Potential Anti-Cancer Activity : Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, showing their potential anti-cancer properties through molecular docking studies (Karayel, 2021).
Antimicrobial and Antioxidant Studies : Raghavendra et al. (2016) synthesized cyclopropane carboxylates and tetrahydrobenzo[b]thiophene derivatives, which exhibited notable antimicrobial and antioxidant activities (Raghavendra et al., 2016).
Electronic and Optical Properties
- NLO Activity and OLED Applications : Ulahannan et al. (2020) synthesized 2-(4-methoxyphenyl)-1,4,5-triphenyl-2,5-dihydro-1H-imidazole and found it to be a good candidate for OLED devices due to its high electron transport mobility and potential in NLO devices (Ulahannan et al., 2020).
Impurities Identification in Drug Synthesis
- Process-Related Impurities : Venkannaa et al. (2015) identified and characterized several impurities formed during the preparation of an imidazole derivative, highlighting the importance of purity in pharmaceutical synthesis (Venkannaa et al., 2015).
Propriétés
IUPAC Name |
3-ethyl-4-(4-methoxyphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-14-11(8-13-12(14)16)9-4-6-10(15-2)7-5-9/h4-8H,3H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLATRHUNTWDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CNC1=S)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2498335.png)

![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)
![4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2498340.png)
![3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B2498343.png)
![2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2498344.png)

![5-{2-[(4-fluorobenzyl)oxy]ethyl}-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B2498347.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2498350.png)

![7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2498353.png)
![3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2498354.png)
![N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide](/img/structure/B2498356.png)